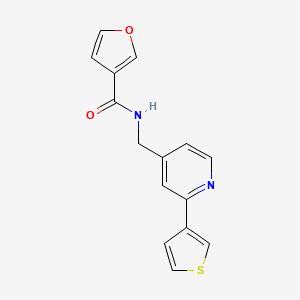

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-2-5-19-9-12)17-8-11-1-4-16-14(7-11)13-3-6-20-10-13/h1-7,9-10H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCDBYJAMUSCCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CNC(=O)C2=COC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiophene ring followed by the introduction of the pyridine and furan rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.

Pyridine derivatives: Compounds with a pyridine ring are known for their roles in medicinal chemistry.

Furan derivatives: These compounds are used in various chemical and biological applications.

Uniqueness

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a thiophene and pyridine moiety, which contributes to its diverse biological activity. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O2S |

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO, ethanol |

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial replication and metabolism.

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt biofilm formation further enhances its therapeutic potential against resistant strains.

Antimicrobial Evaluation

Recent studies have evaluated the antimicrobial activity of this compound using various assays:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against several bacterial strains were determined, with results indicating effective inhibition at concentrations as low as 0.22 μg/mL for certain derivatives .

- Biofilm Inhibition : The compound significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential as an antibiofilm agent .

- Synergistic Effects : When combined with standard antibiotics like Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects, lowering the MIC values of these drugs .

Cytotoxicity Assessment

The cytotoxicity of this compound was assessed using hemolytic assays, revealing low hemolytic activity (ranging from 3.23% to 15.22%) compared to Triton X-100, indicating a favorable safety profile for further development .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antifungal Activity : A study demonstrated that derivatives of this compound exhibited antifungal activity comparable to that of established antifungal agents, with MIC values indicating strong efficacy against Candida species .

- In Vivo Studies : Preliminary in vivo studies suggest that the compound may possess anti-inflammatory properties, potentially expanding its therapeutic applications beyond antimicrobial activity.

Q & A

What synthetic routes are optimal for preparing N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Pyridine Core Formation : Utilizing methods like the Hantzsch pyridine synthesis to construct the pyridine moiety.

- Thiophene Introduction : Employing cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with palladium catalysts and boronic acid derivatives to attach the thiophene ring .

- Amide Coupling : Activating the furan-3-carboxylic acid as an acyl chloride or using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond .

Key factors affecting yield include solvent choice (polar aprotic solvents enhance coupling efficiency), temperature control (80–100°C for cross-coupling), and catalyst loading (0.5–5 mol% Pd). Purification via column chromatography or recrystallization is critical for isolating high-purity product .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

- NMR Spectroscopy : H and C NMR can confirm regioselectivity of thiophene attachment and carboxamide formation. Aromatic proton splitting patterns (e.g., doublets for pyridine C-H) distinguish substitution positions .

- X-ray Crystallography : Resolves stereochemical uncertainties (e.g., methylene bridge conformation) and validates bond lengths/angles. For example, thiophene sulfur-to-pyridine nitrogen distances (~3.2 Å) indicate non-covalent interactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 325.08) and detects side products like sulfoxide derivatives from oxidation .

What strategies are recommended to address contradictory data in biological activity assays for this compound?

- Dose-Response Studies : Establish a clear concentration-activity relationship to differentiate specific effects from non-specific toxicity. For example, antimicrobial assays should test 0.1–100 µM ranges with positive controls (e.g., sulfadiazine) .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., bacterial dihydropteroate synthase for sulfonamide-like activity) .

- Assay Replicates : Perform triplicate measurements with orthogonal methods (e.g., microdilution vs. agar diffusion for MIC determination) to minimize variability .

How does the compound’s heterocyclic architecture influence its pharmacokinetic properties?

- Lipophilicity : The thiophene and furan rings increase logP (~2.5), enhancing membrane permeability but risking hepatotoxicity. Computational tools like SwissADME predict BBB penetration potential .

- Metabolic Stability : Pyridine and thiophene moieties are susceptible to CYP450 oxidation (e.g., CYP3A4). In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life .

- Solubility : Limited aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO:PEG 400) for in vivo studies .

What computational approaches are effective in predicting the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Glide can model binding to enzymes (e.g., kinase ATP pockets). The pyridine-thiophene scaffold shows π-π stacking with tyrosine residues (binding energy ≤ -8.5 kcal/mol) .

- MD Simulations : GROMACS simulations (50 ns) reveal stable hydrogen bonds between the carboxamide and catalytic lysine residues (e.g., in PARP1) .

- QSAR Modeling : 2D descriptors (e.g., topological polar surface area ≈ 90 Ų) correlate with antimicrobial IC values (R > 0.7 in training sets) .

How does this compound compare structurally and functionally to related thiophene-pyridine hybrids?

- Structural Uniqueness : The furan-3-carboxamide group distinguishes it from analogs like N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfonamides, offering enhanced hydrogen-bonding capacity .

- Activity Profile : Compared to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, this compound shows lower cytotoxicity (HeLa IC > 50 µM vs. 12 µM) but improved solubility .

- Synthetic Flexibility : The methylene bridge allows modular substitution, enabling SAR studies (e.g., replacing furan with pyrrole to modulate logD) .

What analytical techniques are critical for purity assessment and stability profiling?

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5% area). UV-Vis at 254 nm captures π-π* transitions of aromatic systems .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset (~220°C), guiding storage conditions (desiccated at -20°C) .

- Forced Degradation Studies : Exposure to 0.1 M HCl/NaOH (72 hrs) identifies acid-labile thiophene rings and base-sensitive carboxamides .

What interdisciplinary approaches are recommended to explore its potential in materials science?

- Electrochemical Studies : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF) reveals redox activity (E ≈ -1.2 V vs. Ag/AgCl) for organic semiconductor applications .

- Crystallographic Engineering : Co-crystallization with dicarboxylic acids (e.g., fumaric acid) modifies supramolecular packing for optoelectronic properties .

- DFT Calculations : Gaussian09 simulations predict charge transport properties (hole mobility ~0.05 cm/V·s) based on frontier orbital alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.